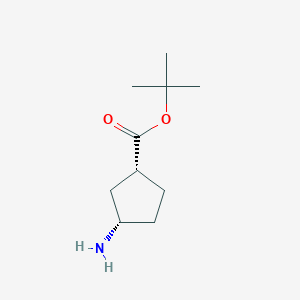
1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, also known as 4-bromophenyl-3,3-difluorocyclobutylcarboxylic acid, is an organic compound with a molecular formula of C10H7BrF2O2. This compound is a derivative of cyclobutane and is used as a building block in a variety of organic synthesis reactions. Its structure consists of a cyclobutane ring with a bromine atom attached to one of the four carbon atoms and a carboxylic acid group at the other end. This compound has been widely studied for its potential applications in many areas, such as the synthesis of pharmaceuticals, the production of polymers and biodegradable materials, and the development of new materials.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a versatile building block for the synthesis of a wide range of compounds. It has been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, and in the production of polymers and biodegradable materials. It has also been used in the development of new materials, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid is not fully understood. However, it is believed that the bromine atom attached to the cyclobutane ring acts as a nucleophile and reacts with the carboxylic acid group to form a covalent bond. This covalent bond is then broken by the addition of a strong acid, such as hydrochloric acid, which results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory properties, suggesting that it may have potential therapeutic applications. It has also been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a useful building block for organic synthesis reactions. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is not widely available, and its reactivity can be affected by the presence of other compounds.
Direcciones Futuras
1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of potential applications, and further research is needed to fully explore its potential. Possible future directions include the development of new methods for synthesizing the compound, the exploration of its potential therapeutic applications, and the investigation of its potential applications in the production of polymers and biodegradable materials. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid can be achieved by a two-step reaction. The first step involves the reaction of 1-bromo-4-fluorocyclobutane with a strong base, such as sodium hydroxide, to form 1-(1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acidl)-3,3-difluorocyclobutane-1-carboxylic acid. The second step involves the addition of a strong acid, such as hydrochloric acid, to the reaction mixture to form the desired product.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOGWAWKIIWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

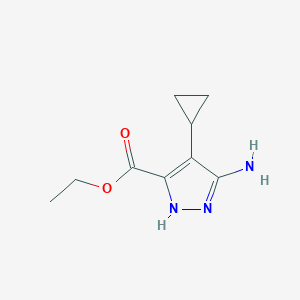
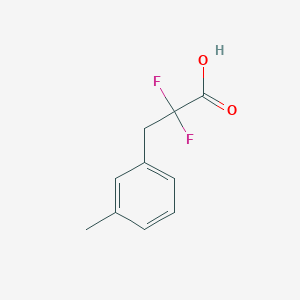
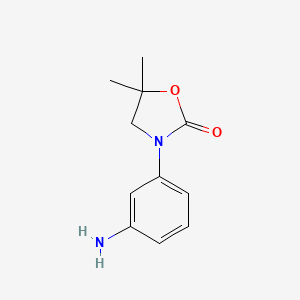
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
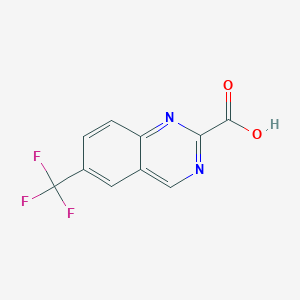


![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


